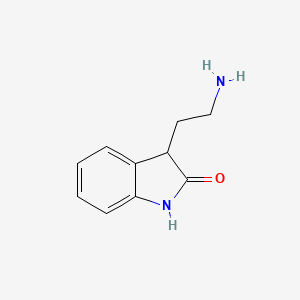

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is a compound that is fundamentally a biogenic amine . It contains an indole ring along with chains of ethyl groups ended with an amino group . The strong coupling of the amine group with pyrrole produces a rigid chemical potential which demonstrates biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .Molecular Structure Analysis

The molecular structure of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” is based on structures generated from information available in databases . It bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine) .Chemical Reactions Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The specific chemical reactions of “3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one” would depend on its specific structure and the conditions under which it is reacted.Scientific Research Applications

Synthesis and Medicinal Chemistry

Palladium-Catalyzed Synthesis : A C-N bond oxidative cleavage method was developed for synthesizing 3-acylated indoles, using palladium-catalyzed oxidative cross-coupling. These 3-acylated indoles are useful for constructing polyheterocyclic compounds, which have potential applications as probes for Hg(2+) and Fe(3+) (Tang et al., 2013).

Antibacterial and Antifungal Agents : Derivatives of isatin, including 3-[(2-aminoethyl)imino]-5-chloro-1,3-dihydro-2H-indol-2-one, were studied as ligands for metal chelates, which showed increased biological activity compared to their uncomplexed forms, suggesting potential as antibacterial and antifungal agents (Khalid et al., 2020).

Galanin Gal3 Receptor Binding : Amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one were synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor, indicating potential for neurological research applications (Konkel et al., 2006).

Biological and Pharmaceutical Research

Antimicrobial Properties : Novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives demonstrated significant growth inhibiting potential against a variety of fungal and bacterial strains (Singh & Nagpal, 2005).

Drug Design and Spectroscopy : The structural and biological properties of 3-(2-aminoethyl) indole (tryptamine) were studied using molecular spectroscopy and cheminformatic tools, providing valuable information for pharmaceutical research (Hemachandran et al., 2018).

Antibacterial, Antifungal, and Antitubercular Activity : 1,3-dihydro-2H-indol-2-ones derivatives exhibited a range of biodynamic activities including antibacterial, antifungal, and antitubercular properties, highlighting their potential in treating various infections (Akhaja & Raval, 2011).

properties

IUPAC Name |

3-(2-aminoethyl)-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDFIVJGWVHZAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)

![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)

![N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2404417.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)